

# A Comparative Analysis of Direct AMPK Activators: PF-06679142 vs. A-769662

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## Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

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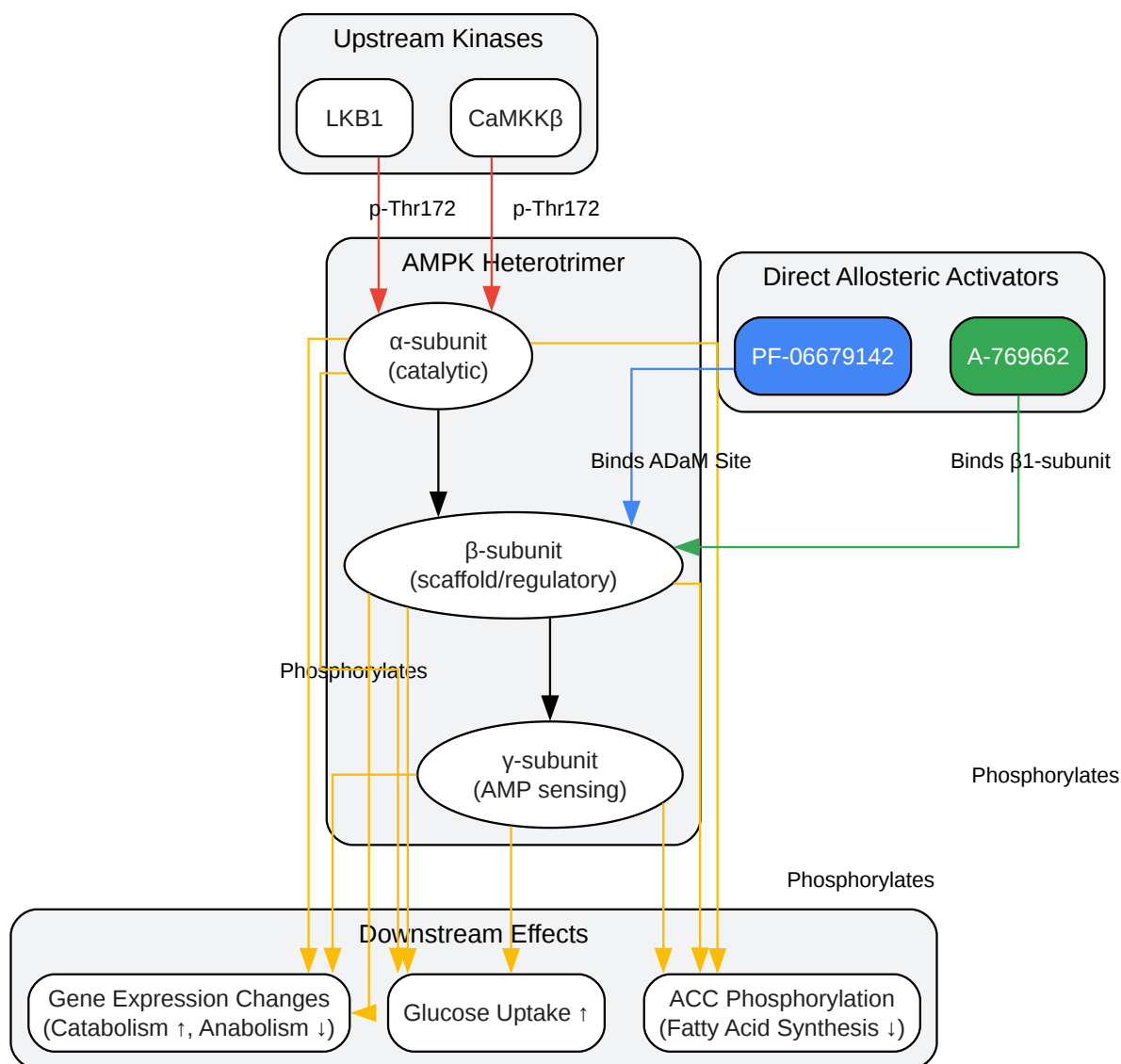
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation can switch cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Direct, allosteric activators of AMPK offer a promising therapeutic strategy. This guide provides a detailed comparison of two notable direct AMPK activators: **PF-06679142**, a potent, orally available compound, and A-769662, a widely used tool compound in metabolic research.

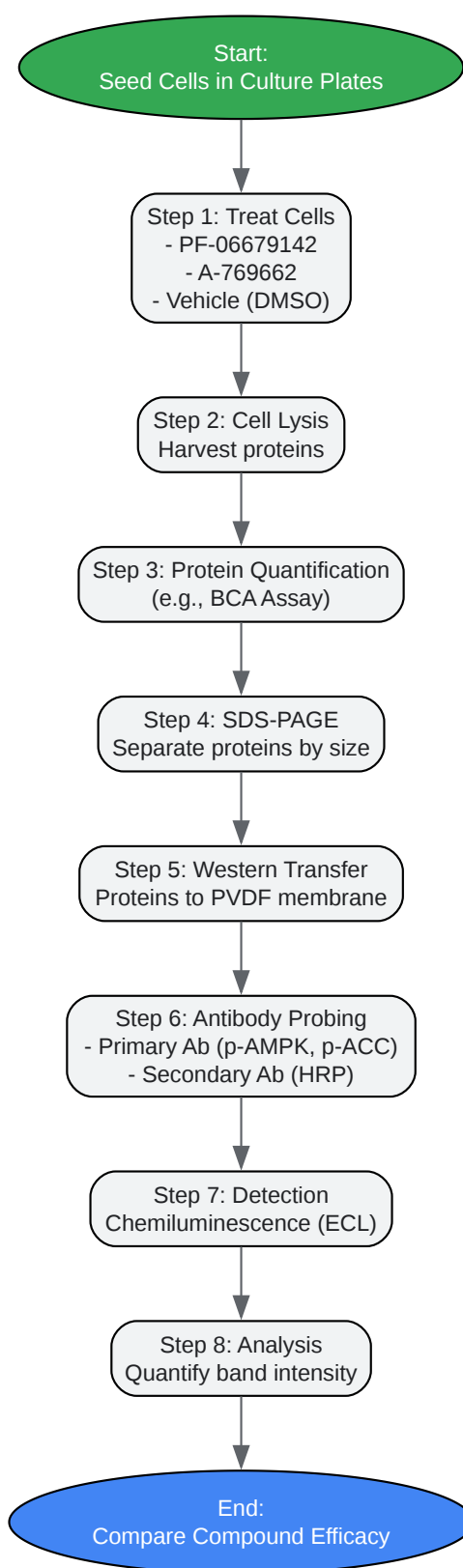
## Mechanism of Action

Both **PF-06679142** and A-769662 are direct allosteric activators of AMPK, meaning they bind to the enzyme complex to induce a conformational change that increases its activity, independent of upstream kinases like LKB1 or CaMKK $\beta$ .<sup>[1][2][3]</sup>

A-769662 is a thienopyridone compound that activates AMPK by mimicking the two primary effects of the natural ligand AMP: allosteric activation and, importantly, inhibition of dephosphorylation of the critical threonine 172 (Thr172) residue on the  $\alpha$ -catalytic subunit.<sup>[1][2][4]</sup> Its binding site involves the  $\beta$ -subunit of the AMPK heterotrimer, and it displays selectivity for complexes containing the  $\beta$ 1 isoform over the  $\beta$ 2 isoform.<sup>[5][6][7][8]</sup>

**PF-06679142** is an indole acid derivative developed as a potent, orally active AMPK activator. [9][10] It binds to a novel allosteric site at the interface of the  $\alpha$ -kinase domain and the  $\beta$ -carbohydrate-binding module (CBM), often referred to as the "Allosteric Drug and Metabolite (ADaM)" site.[11] This compound was specifically engineered to have improved pharmacokinetic properties, including better oral absorption and reduced clearance, compared to earlier generations of activators.[3][9]





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## References

- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 7. A-769662 | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
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